2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl

Vue d'ensemble

Description

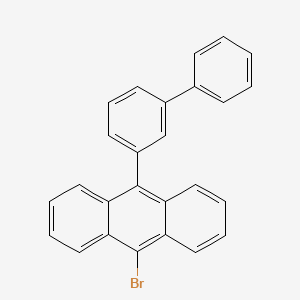

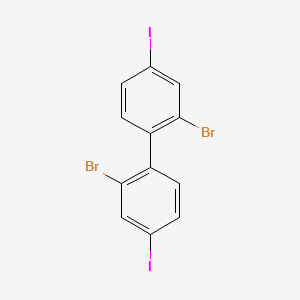

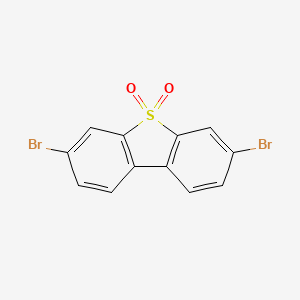

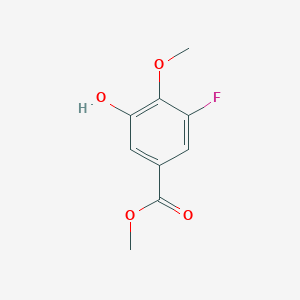

2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is a chemical compound with the molecular formula C12H6Br2I2 . It is a solid substance and is used as a building block in the preparation of hybrid organic/inorganic heterofluorene polymers and in low band-gap polymers for use in photovoltaics .

Molecular Structure Analysis

The InChI code for 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is 1S/C12H6Br2I2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis

The molecular weight of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is 563.8 . It has a predicted boiling point of 439.1±45.0 °C and a predicted density of 2.438±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Self-Assembly and Grid Formation

Research by (Holý et al., 2001) has shown that derivatives of 1,1'-biphenyl, including 4,4'-dibromo, self-assemble in crystal to form two-dimensional grids. These grids have chiral square compartments, showcasing potential in materials science for creating intricate molecular structures.

Chemical Synthesis and Microflow Systems

(Nagaki et al., 2008) demonstrated the selective monolithiation of dibromobiaryls, such as 2,2'-dibromo-4,4'-diiodo-1,1'-biphenyl, using microflow systems. This method highlights the chemical's role in advanced synthetic chemistry, particularly in optimizing reaction conditions and improving selectivity.

Synthesis of Novel Polymeric Materials

Research by (Chen et al., 2006) presents a method for preparing 2,7-dibromo-9-heterofluorenes, starting from compounds like 6,6'-diiodo-4,4'-dibromo-3,3'-dimethoxylbiphenyl. This work is significant for the development of inorganic and organometallic conjugated polymeric materials.

Corrosion Inhibition

(Arshad et al., 2020) studied the use of bis-Schiff bases derived from 2,2'-dibromo-1,1'-biphenyl as corrosion inhibitors. They found these compounds to be effective in protecting mild steel in acidic environments, suggesting applications in materials protection and engineering.

Photocatalytic Degradation in Environmental Applications

The study by (Liu et al., 2011) investigated the degradation of 4,4'-dibromobiphenyl using photoelectrocatalytic processes. This work contributes to understanding the environmental impact and potential remediation techniques for compounds like 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl.

Halogen Bond Design in Molecular Structures

(Peloquin et al., 2021) synthesized structures like 4,4′-dibromo- and 4,4′-diiodooctafluorobiphenyl, analyzing halogen bond lengths. Such research is pivotal in the field of molecular design and understanding intermolecular interactions.

Organometallic and Poly-Phenylene Chains

The on-surface synthesis of organometallic and poly-phenylene chains from dibromo-biphenyl molecules was explored by (Zhou et al., 2017). This research provides insights into the creation of novel polymer chains and their potential applications.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other halogenated biphenyl compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl, it is recommended to keep it in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

Propriétés

IUPAC Name |

2-bromo-1-(2-bromo-4-iodophenyl)-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2I2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZNAWMPPSJRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C2=C(C=C(C=C2)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730790 | |

| Record name | 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |

CAS RN |

852138-93-3 | |

| Record name | 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)